

# Spectral Data Analysis of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Overview

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## Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

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## Abstract

This technical guide provides a summary of available spectral data for key compounds related to the synthesis of **2-Amino-1-(2-nitrophenyl)ethanol**. Due to the limited availability of public domain spectral data for **2-Amino-1-(2-nitrophenyl)ethanol**, this document focuses on the spectral characteristics of its immediate precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. The synthesis of the target amino compound typically proceeds via the reduction of this nitro-alcohol precursor. Understanding the spectral properties of the precursor is a critical step in monitoring the synthesis and confirming the final product structure. This guide presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the precursor in a structured format, along with generalized experimental protocols for these analytical techniques.

## Introduction

**2-Amino-1-(2-nitrophenyl)ethanol** is a chemical intermediate of interest in organic synthesis and pharmaceutical development due to its bifunctional nature, containing both a reactive amino group and a hydroxyl group, with a nitrophenyl moiety that can also be further functionalized. The primary route to its synthesis involves the reduction of the nitro group of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. Spectroscopic analysis is essential for the characterization of both the precursor and the final product, ensuring purity and confirming the chemical structure.

## Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol

The following tables summarize the available experimental spectral data for the precursor compound, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1:  $^1\text{H}$  NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Data not fully available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol[1]

Chemical Shift ( $\delta$ ) ppm
Data not fully available in search results

### Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol[1]

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not fully available in search results	

### Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 2-Nitro-1-(2-nitrophenyl)ethanol

m/z	Interpretation
Experimental data not available in search results	

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** The analyte is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) at a typical concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **$^1\text{H}$  NMR Acquisition:** The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

### Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **Solid Samples:** The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin,

transparent disk.

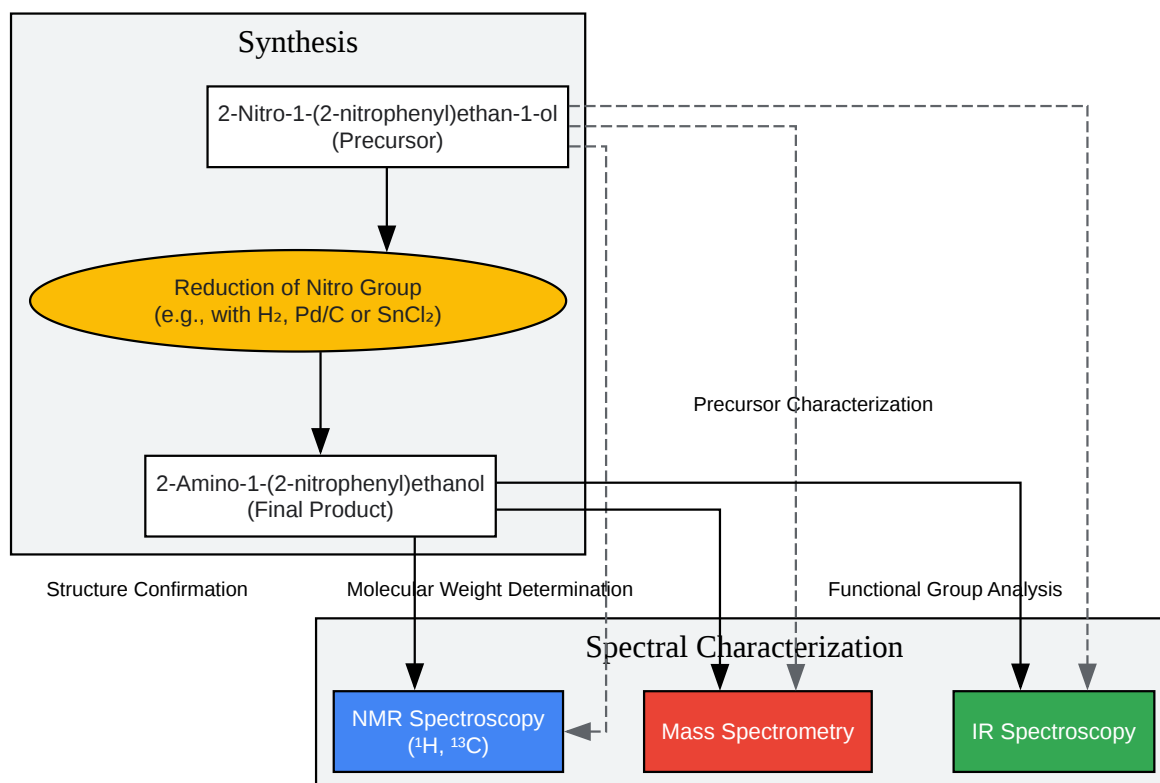
- Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ( $M^+$ ) provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of **2-Amino-1-(2-nitrophenyl)ethanol** from its nitro precursor and the subsequent spectral analysis.



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Caption: Workflow for the synthesis and spectral characterization of **2-Amino-1-(2-nitrophenyl)ethanol**.

## Conclusion

While direct experimental spectral data for **2-Amino-1-(2-nitrophenyl)ethanol** is not extensively available in the public domain, a logical characterization pathway can be established through the analysis of its precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. The provided generalized protocols for NMR, IR, and Mass Spectrometry serve as a standard guide for researchers to characterize these and similar compounds. The successful synthesis and purification of the target amino alcohol would be confirmed by the disappearance of the characteristic nitro group signals in the IR and a corresponding mass shift in the mass

spectrum, along with the appearance of signals for the amino group in the NMR and IR spectra.

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## References

- 1. rsc.org [rsc.org]
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